molecular formula C3F9O9S3Sm B1251471 Samarium(III) trifluoromethanesulfonate CAS No. 52093-28-4

Samarium(III) trifluoromethanesulfonate

Cat. No. B1251471
CAS RN: 52093-28-4
M. Wt: 597.6 g/mol
InChI Key: DDCWGUIPLGMBPO-UHFFFAOYSA-K
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Description

Synthesis Analysis

Samarium trifluoromethanesulfonate serves as an effective catalyst for the synthesis of diphenyl carbonate via transesterification, demonstrating its utility in organic synthesis. The optimal performance of samarium trifluoromethanesulfonate was observed under specific conditions, such as a temperature of 190°C and a phenol-to-dimethyl carbonate molar ratio of 4:1, showcasing its efficiency in catalytic processes (Mei et al., 2002).

Molecular Structure Analysis

The molecular structure of samarium(III) trifluoromethanesulfonate and its complexes has been extensively studied. X-Ray structural analyses of rare earth trifluoromethanesulfonates reveal complex interactions and coordination behaviors, highlighting the versatility of samarium(III) trifluoromethanesulfonate in forming various structural motifs (Nishiura et al., 1999).

Chemical Reactions and Properties

Samarium(III) trifluoromethanesulfonate exhibits remarkable catalytic activities in several chemical reactions, including the aminolysis of 1,2-epoxides to yield β-amino alcohols. These reactions are highly regioselective and anti-stereoselective, further illustrating the compound's significant role in synthetic chemistry (Chini et al., 1994).

Physical Properties Analysis

The study of samarium(III) complexes in ionic liquids provides insights into the solvation and coordination behavior of samarium ions. These complexes demonstrate weak solvation by anions in ionic liquids, with spectroscopic investigations indicating the formation of complexes with specific coordination numbers. This solvation behavior is crucial for understanding the physical properties of samarium(III) trifluoromethanesulfonate in different media (Pan & Hussey, 2013).

Chemical Properties Analysis

Samarium(III) trifluoromethanesulfonate's chemical properties are exemplified by its role in the photopolymerization process. As a catalyst, it aids in the polymerization of certain monomers, showcasing its potential as a molecular sensor for monitoring photopolymerization processes. This application underscores the compound's chemical versatility and its ability to participate in complex chemical reactions (Topa et al., 2018).

Scientific Research Applications

  • Catalyst in Organic Synthesis Samarium trifluoromethanesulfonate has been identified as an effective catalyst in the synthesis of diphenyl carbonate by transesterification of dimethyl carbonate with phenol. The catalyst exhibited high turnover numbers and proved reusable, demonstrating its potential for efficient and sustainable chemical synthesis (Fu-ming et al., 2002).

  • Structural Analysis in Coordination Chemistry Structural analyses of rare earth trifluoromethanesulfonates, including samarium(III) trifluoromethanesulfonate, have been conducted. These studies are crucial in understanding the coordination chemistry and interaction of samarium with other compounds, which is vital for designing new materials and catalysts (Nishiura et al., 1999).

  • Luminescence Studies Samarium(III) trifluoromethanesulfonate has been studied for its luminescent properties. Its complexes have shown high luminescence in ionic liquid mixtures, making it a candidate for applications in photonic devices and sensors (Lunstroot et al., 2009).

  • Electrochemical Behavior The electrochemical behavior of samarium in room-temperature molten salt systems, including those based on trifluoromethanesulfonate, has been investigated. This research provides insights into the redox reactions of samarium, which is critical for its applications in battery technology and electrochemical sensors (Yamagata et al., 2006).

  • Role in Photopolymerization Processes Samarium(III) complexes, including trifluoromethanesulfonates, have been evaluated as luminescent probes in photopolymerization processes. Their sensitivity and stability in these processes highlight their potential use in polymer sciences and material engineering (Topa et al., 2018).

  • Study of Hydrated Ions Studies on the hydration of samarium(III) ions in solutions and crystalline hydrates, including trifluoromethanesulfonate salts, provide valuable insights into the structural and chemical properties of hydrated lanthanides, which is important for various industrial and research applications (Persson et al., 2008).

  • Magnetic Susceptibility Studies Samarium trifluoromethanesulfonate's magnetic susceptibility has been measured, providing essential data for its use in magnetic materials and understanding the magnetic properties of lanthanides (Mondal et al., 2009).

  • Catalysis in Biomass Conversion Samarium(III) trifluoromethanesulfonate has been used as a catalyst in the conversion of glucose to levulinic acid, showcasing its potential in biomass conversion and green chemistry applications (Fu et al., 2015).

  • Nanoparticle Synthesis and Encapsulation Research on samarium compounds, including trifluoromethanesulfonate, has implications for the synthesis of nanoparticles and their encapsulation in carbon nanotubes, which is significant for advanced materials and nanotechnology (Martinčić et al., 2016).

  • Lanthanide Solvation and Coordination Studies Studies on the solvation and coordination of samarium(III) in ionic liquids provide insights into the chemical behavior of lanthanides in novel solvents, which is crucial for their application in separation processes and coordination chemistry (Pan & Hussey, 2013).

Safety And Hazards

Samarium(III) trifluoromethanesulfonate can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers Unfortunately, specific papers relevant to Samarium(III) trifluoromethanesulfonate were not identified in the search results. For more detailed information, it would be beneficial to conduct a thorough literature review in scientific databases .

properties

IUPAC Name

samarium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Sm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWGUIPLGMBPO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436118
Record name Samarium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samarium(III) trifluoromethanesulfonate

CAS RN

52093-28-4
Record name Samarium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMARIUM(III) TRIFLUOROMETHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samarium(III) trifluoromethanesulfonate
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Samarium(III) trifluoromethanesulfonate
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Samarium(III) trifluoromethanesulfonate

Citations

For This Compound
42
Citations
AK Dey, S Majhi - ChemistrySelect, 2023 - Wiley Online Library
Lanthanides have shown great potential in the field of magnetic materials, telecommunications, hard‐disk drives, catalysis, medicine, agriculture, and more. Recently, lanthanide …
M Onishi, K Kayano, K Inada, H Yamaguchi… - Inorganica chimica …, 2004 - Elsevier
Although reactions of samarium(III) chloride, SmCl 3 ·6H 2 O, with potassium hydrotris(1-pyrazolyl)borate K[BH(pz) 3 ] (pz=1-pyrazolyl) in a molar ratio of (1/1) in THF afford [SmCl{BH(pz…
Number of citations: 7 www.sciencedirect.com
N Esumi, Y Nishimoto, M Yasuda - European Journal of …, 2017 - Wiley Online Library
A new highly anti‐diastereoselective Michael addition of α‐alkoxy ketones to α,β‐unsaturated ketones was achieved. This method features a dual‐catalyst protocol that combines …
C Andrew, C Murugesan… - Journal of The …, 2022 - iopscience.iop.org
Electrodeposition of rare-earth metals using ionic liquid is considered as a potential alternative to conventional high-temperature molten salt electrolysis. Herein, the electrochemical …
Number of citations: 7 iopscience.iop.org
V Verma, VK Maikhuri, V Chahal - Synthetic Communications, 2023 - Taylor & Francis
A simple and convenient methodology has been developed for the synthesis of β-amino alcohols from native sugar D-glucose. First, D-glucose was converted into 2,6-anhydro-3,4,5,7-…
Number of citations: 0 www.tandfonline.com
J Fu, F Yang, J Mo, J Zhuang, X Lu - BioResources, 2015 - jtatm.textiles.ncsu.edu
Four organic Lewis acids, samarium (III), aluminum (III), yttrium (III), and indium (III) trifluoromethanesulfonates were combined with four organic Brønsted acids, benzenesulfonic, …
Number of citations: 13 jtatm.textiles.ncsu.edu
DH Weinland, RJ van Putten, GJM Gruter - European Polymer Journal, 2022 - Elsevier
Plastic materials play a pivotal role in modern society. Finding sustainable alternatives to established fossil-based polymers is an important part of the effort to reduce the environmental …
Number of citations: 20 www.sciencedirect.com
A Honraedt, S Ladeira, T Berranger… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C14H19NO4S, was obtained in quantitative yield by Lewis acid-catalysed alcoholysis of a phtalimide precursor. An intramolecular C—H⋯O hydrogen bond occurs. …
Number of citations: 1 scripts.iucr.org
S Fukuzawa, K Mutoh, T Tsuchimoto… - The Journal of Organic …, 1996 - ACS Publications
On treatment of a THF solution of Sm(OTf) 3 with 1 equiv of an organolithium or organomagnesium reagent at ambient temperature, the purple or deep green solution of the divalent …
Number of citations: 55 pubs.acs.org
J Li, CA Lamsfus, C Song, J Liu, G Fan… - …, 2017 - Wiley Online Library
The catalytic hydrophosphination of imines represents the most straightforward and atom‐economical strategy for the preparation of α‐aminophosphines, which are useful as …

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